

# A Spectroscopic Comparison of 2,3-Hexadiene and 2,4-Hexadiene Isomers

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## Compound of Interest

Compound Name: 2,3-Hexadiene

Cat. No.: B15497121

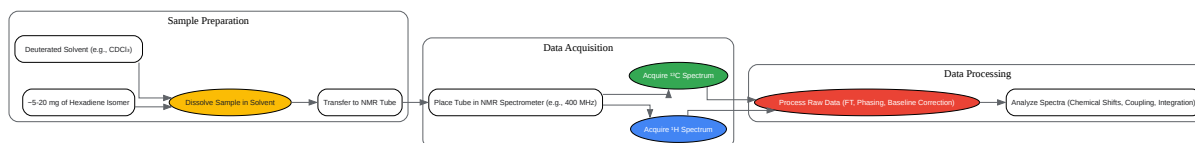
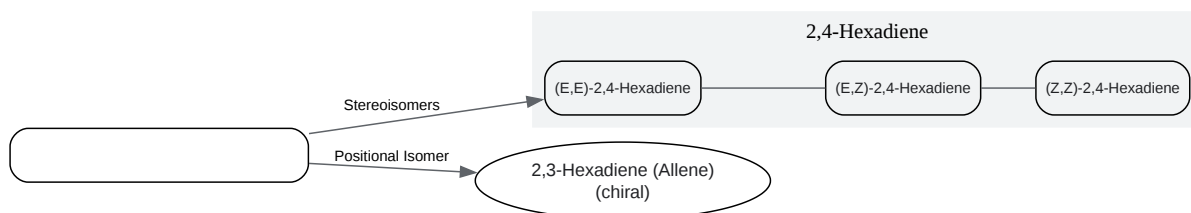
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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2,3-hexadiene** and the stereoisomers of 2,4-hexadiene. This document provides a detailed comparison of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data, supported by experimental protocols.

The isomers of hexadiene, specifically the allene **2,3-hexadiene** and the conjugated diene 2,4-hexadiene, present distinct spectroscopic features owing to their different structural arrangements. 2,4-hexadiene exists as three stereoisomers: (E,E)-2,4-hexadiene, (E,Z)-2,4-hexadiene, and (Z,Z)-2,4-hexadiene. Understanding the unique spectral fingerprint of each isomer is crucial for their identification and characterization in various chemical applications.

## Isomeric Structures

The relationship between these isomers can be visualized as follows:



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